molecular formula C16H9Cl2NO4S2 B11711295 [(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11711295
M. Wt: 414.3 g/mol
InChI Key: DEKAKJMQCBGNOB-AWNIVKPZSA-N
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Description

2-(5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-Dichlorophenylacetic Acid: This intermediate can be synthesized by chlorinating phenylacetic acid.

    Formation of the Furan Ring: The furan ring is introduced through a cyclization reaction involving appropriate precursors.

    Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting the furan intermediate with thiourea under specific conditions.

    Final Assembly: The final compound is assembled by condensing the thiazolidine intermediate with 2,4-dichlorophenylacetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID
  • 2-(5-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)-N,N-DIETHYLACETAMIDE

Uniqueness

The uniqueness of 2-(5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)ACETIC ACID lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H9Cl2NO4S2

Molecular Weight

414.3 g/mol

IUPAC Name

2-[(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H9Cl2NO4S2/c17-8-1-3-10(11(18)5-8)12-4-2-9(23-12)6-13-15(22)19(7-14(20)21)16(24)25-13/h1-6H,7H2,(H,20,21)/b13-6+

InChI Key

DEKAKJMQCBGNOB-AWNIVKPZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

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